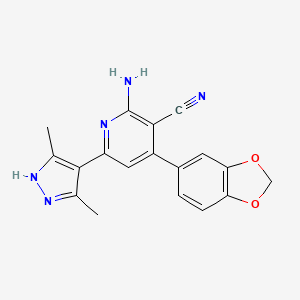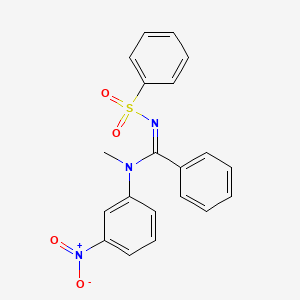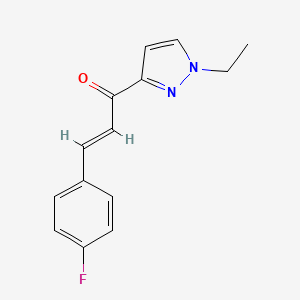
3-(2,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dichlorophenyl)-N-(1-phenylethyl)acrylamide, commonly known as DPA, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. DPA is a member of the acrylamide family and is synthesized through a specific method.
Mécanisme D'action
DPA inhibits the proteasome by binding to the active site of the catalytic subunit. This results in the accumulation of intracellular proteins and induces apoptosis in cancer cells. DPA has also been shown to have anti-inflammatory properties by inhibiting the activation of NF-kB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
DPA has been shown to induce apoptosis in cancer cells, inhibit the proteasome, and have anti-inflammatory properties. It has also been shown to have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DPA is a potent inhibitor of the proteasome and has been widely used in scientific research. It has high specificity and can be used to selectively target the proteasome. However, DPA has limitations in lab experiments, such as its low solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
DPA has potential use in cancer therapy, neurodegenerative diseases, and the study of protein degradation and cellular processes. Future research should focus on improving the solubility of DPA and reducing its potential toxicity. Additionally, the development of DPA derivatives with improved properties may lead to the discovery of new therapeutic targets and treatments.
Conclusion:
In conclusion, DPA is a unique chemical compound that has gained significant attention in scientific research due to its potential use in cancer therapy, neurodegenerative diseases, and the study of protein degradation and cellular processes. Its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions have been discussed in this paper. DPA has the potential to be a valuable tool in scientific research and may lead to the discovery of new therapeutic targets and treatments.
Méthodes De Synthèse
The synthesis of DPA involves the reaction between 2,4-dichlorophenyl isocyanate and (1-phenylethyl)amine in the presence of a base. The reaction results in the formation of DPA in high yield. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
DPA has been widely used in scientific research due to its unique properties. It is a potent inhibitor of the proteasome, a complex protein structure responsible for degrading intracellular proteins. DPA has been shown to induce apoptosis in cancer cells and has potential use in cancer therapy. It has also been used to study the role of the proteasome in protein degradation and the regulation of cellular processes.
Propriétés
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO/c1-12(13-5-3-2-4-6-13)20-17(21)10-8-14-7-9-15(18)11-16(14)19/h2-12H,1H3,(H,20,21)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAOEQHEZXXYBG-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5377782.png)
![ethyl 2,5,6-trichloro-4-{[4-(trifluoromethoxy)phenyl]amino}nicotinate](/img/structure/B5377797.png)
![N'-[3-(1,3-benzodioxol-5-yl)-2-propen-1-ylidene]-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5377806.png)
![N-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N'-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5377811.png)
![5-(dimethylamino)-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5377813.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5377826.png)
![N-[2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethyl]urea](/img/structure/B5377834.png)
![4-(cyclopropylmethyl)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5377836.png)
![2-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5377839.png)
![(3aR*,7aS*)-5-methyl-2-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5377841.png)

![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5377871.png)